molecular formula C32H26N2O6 B12019308 [1-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

[1-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

Cat. No.: B12019308
M. Wt: 534.6 g/mol
InChI Key: UWJXGHHYXUPQKJ-HNSNBQBZSA-N
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Description

[1-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate is a complex organic compound that features multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate likely involves multiple steps, including the formation of the hydrazone linkage and esterification reactions. Typical synthetic routes may include:

    Formation of the hydrazone linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.

    Esterification: The final step involves the reaction of the hydrazone with 3,4-dimethoxybenzoic acid to form the ester.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the hydrazone linkage.

    Reduction: Reduction reactions may target the hydrazone linkage, converting it back to the corresponding hydrazine and aldehyde or ketone.

    Substitution: Aromatic substitution reactions may occur on the naphthalene rings or the benzoate moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield hydrazines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: Compounds with similar structures are often studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Drug Development: The compound may be investigated for its potential as a therapeutic agent.

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [1-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate will depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [1-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]naphthalen-2-yl] benzoate
  • [1-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate

Uniqueness

The presence of the 3,4-dimethoxybenzoate moiety may impart unique properties to the compound, such as increased solubility or specific interactions with biological targets.

Properties

Molecular Formula

C32H26N2O6

Molecular Weight

534.6 g/mol

IUPAC Name

[1-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C32H26N2O6/c1-37-29-17-15-23(18-30(29)38-2)32(36)40-28-16-14-22-9-3-5-11-24(22)26(28)19-33-34-31(35)20-39-27-13-7-10-21-8-4-6-12-25(21)27/h3-19H,20H2,1-2H3,(H,34,35)/b33-19+

InChI Key

UWJXGHHYXUPQKJ-HNSNBQBZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)COC4=CC=CC5=CC=CC=C54)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)COC4=CC=CC5=CC=CC=C54)OC

Origin of Product

United States

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